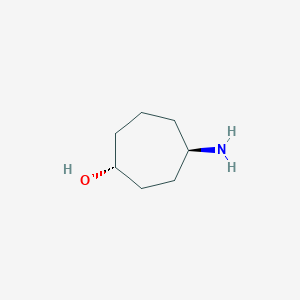
(1R,4R)-4-Amino-cycloheptanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1R,4R)-4-Amino-cycloheptanol is a chiral compound with significant potential in various scientific fields. It is a seven-membered ring structure with an amino group and a hydroxyl group attached to the first and fourth carbon atoms, respectively. This compound’s unique stereochemistry makes it an interesting subject for research in organic synthesis, medicinal chemistry, and material science.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (1R,4R)-4-Amino-cycloheptanol can be achieved through several methods. One common approach involves the reduction of a suitable precursor, such as a ketone or an oxime, using reducing agents like sodium borohydride or lithium aluminum hydride. The reaction typically occurs under mild conditions, with the temperature maintained at room temperature to slightly elevated temperatures.
Another method involves the catalytic hydrogenation of a cycloheptanone derivative in the presence of a chiral catalyst. This method ensures high enantioselectivity, producing the desired (1R,4R) isomer with minimal by-products.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and flow rates, ensuring consistent product quality. The use of biocatalysts, such as transaminases, can also be employed to achieve high yields and enantioselectivity in the production process .
化学反応の分析
Types of Reactions
(1R,4R)-4-Amino-cycloheptanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone or an aldehyde using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The amino group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives like amides or carbamates.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at room temperature.
Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.
Substitution: Acyl chlorides or isocyanates in the presence of a base like triethylamine.
Major Products
Oxidation: Cycloheptanone or cycloheptanal.
Reduction: Cycloheptanamine.
Substitution: N-substituted cycloheptanamine derivatives.
科学的研究の応用
Chemistry
In organic chemistry, (1R,4R)-4-Amino-cycloheptanol is used as a chiral building block for the synthesis of complex molecules. Its unique stereochemistry allows for the creation of enantiomerically pure compounds, which are essential in the development of pharmaceuticals and agrochemicals.
Biology
In biological research, this compound is used to study enzyme-substrate interactions and the mechanisms of enzyme catalysis. Its chiral nature makes it a valuable tool for investigating the stereospecificity of enzymatic reactions.
Medicine
In medicinal chemistry, this compound is explored for its potential as a therapeutic agent. It has shown promise in the development of drugs targeting neurological disorders and as a precursor for the synthesis of bioactive molecules.
Industry
In the industrial sector, this compound is used in the production of polymers and materials with specific mechanical and chemical properties. Its ability to form stable complexes with metals makes it useful in catalysis and material science.
作用機序
The mechanism of action of (1R,4R)-4-Amino-cycloheptanol involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active site residues, while the hydroxyl group can participate in polar interactions, stabilizing the compound within the binding pocket. These interactions can modulate the activity of the target enzyme or receptor, leading to the desired biological effect.
類似化合物との比較
Similar Compounds
(1R,4R)-Quercivorol: A compound with a similar ring structure but different functional groups, used as a pheromone in entomology.
(1R,4R)-Camphor: A chiral compound with a bicyclic structure, used in organic synthesis and as a chiral auxiliary.
Uniqueness
(1R,4R)-4-Amino-cycloheptanol is unique due to its specific combination of an amino group and a hydroxyl group on a seven-membered ring This configuration provides distinct chemical reactivity and biological activity compared to other similar compounds
特性
IUPAC Name |
(1R,4R)-4-aminocycloheptan-1-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO/c8-6-2-1-3-7(9)5-4-6/h6-7,9H,1-5,8H2/t6-,7-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDTKRRSCXYJDFE-RNFRBKRXSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC(C1)O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](CC[C@@H](C1)O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
129.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![(R)-2,3,4,5-Tetrahydrobenzo[b]oxepin-5-amine hydrochloride](/img/structure/B8186488.png)
![(S)-2,3,4,5-Tetrahydro-benzo[b]oxepin-5-ylamine hydrochloride](/img/structure/B8186495.png)
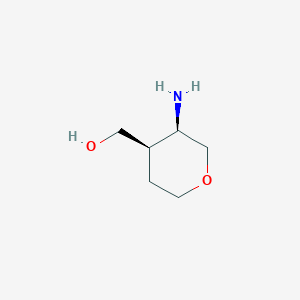
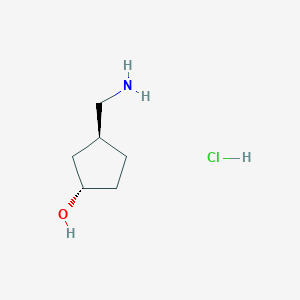
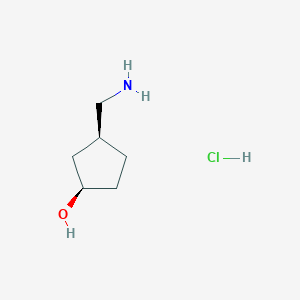
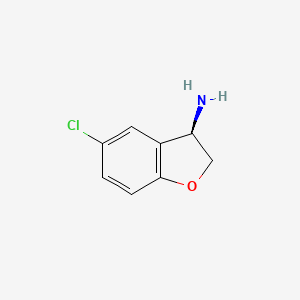
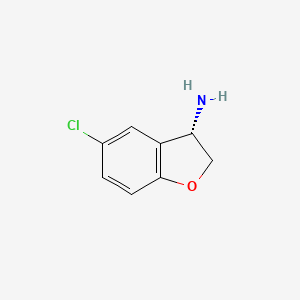
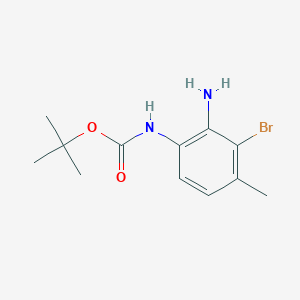
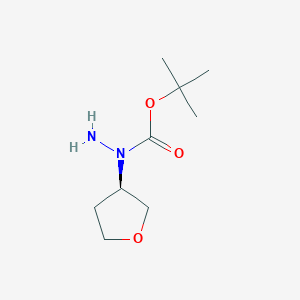
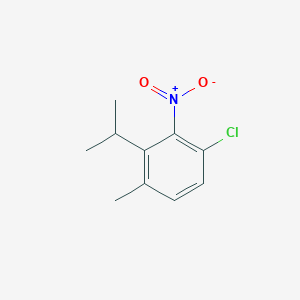
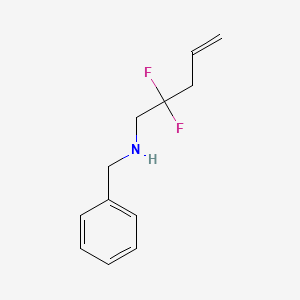
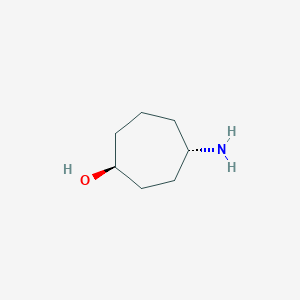
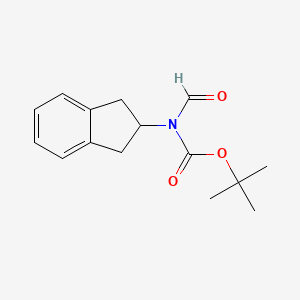
![[2-(2-Bromo-5-fluoro-phenyl)-ethyl]-(4-fluoro-phenyl)-amine](/img/structure/B8186593.png)
